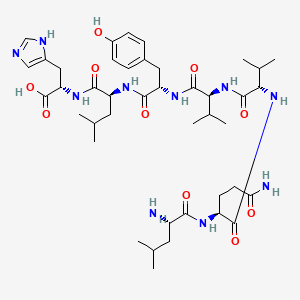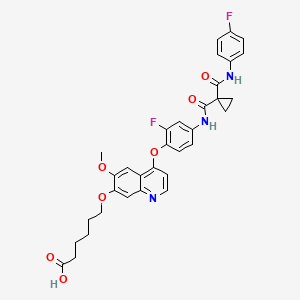
Canlitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Canlitinib is a small molecule tyrosine kinase inhibitor that targets multiple kinases, including AXL, FLT3, and VEGFR2. It is primarily being developed for its potential in treating various cancers, particularly those involving aberrations in the JAK-STAT signaling pathway .
Vorbereitungsmethoden
The synthesis of Canlitinib involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically involves:
Formation of the core structure: This involves the cyclization of precursor molecules under specific conditions.
Functionalization: Introduction of functional groups such as fluorine and methoxy groups through reactions like halogenation and methylation.
Purification: The final product is purified using techniques like recrystallization and chromatography
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated processes and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Canlitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Canlitinib has shown considerable promise in various scientific research applications:
Cancer Research: this compound is being investigated for its efficacy in treating hematologic malignancies such as myelofibrosis, polycythemia vera, and certain subtypes of acute myeloid leukemia and lymphoma.
Biological Studies: this compound is used to study the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival.
Drug Development: This compound serves as a lead compound for developing new tyrosine kinase inhibitors with improved efficacy and safety profiles.
Wirkmechanismus
Canlitinib exerts its effects by inhibiting the activity of Janus kinases, specifically JAK1 and JAK2. These kinases are vital components of the JAK-STAT signaling pathway, which transmits extracellular signals from cytokines and growth factors to the cell nucleus, promoting gene expression that drives cell proliferation and survival. By selectively inhibiting JAK1 and JAK2, this compound disrupts these pathological signaling cascades, resulting in decreased proliferation of cancer cells and increased rates of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Canlitinib is unique in its ability to target multiple kinases, including AXL, FLT3, and VEGFR2, making it a versatile compound in cancer therapy. Similar compounds include:
Crizotinib: A tyrosine kinase inhibitor that targets c-MET and ALK, used in the treatment of non-small cell lung cancer.
This compound’s ability to inhibit multiple kinases involved in cancer progression makes it a promising candidate for combination therapies and personalized medicine approaches.
Eigenschaften
CAS-Nummer |
2222730-78-9 |
|---|---|
Molekularformel |
C33H31F2N3O7 |
Molekulargewicht |
619.6 g/mol |
IUPAC-Name |
6-[4-[2-fluoro-4-[[1-[(4-fluorophenyl)carbamoyl]cyclopropanecarbonyl]amino]phenoxy]-6-methoxyquinolin-7-yl]oxyhexanoic acid |
InChI |
InChI=1S/C33H31F2N3O7/c1-43-28-18-23-25(19-29(28)44-16-4-2-3-5-30(39)40)36-15-12-26(23)45-27-11-10-22(17-24(27)35)38-32(42)33(13-14-33)31(41)37-21-8-6-20(34)7-9-21/h6-12,15,17-19H,2-5,13-14,16H2,1H3,(H,37,41)(H,38,42)(H,39,40) |
InChI-Schlüssel |
PCKYITPVOLEZKL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1OCCCCCC(=O)O)OC3=C(C=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


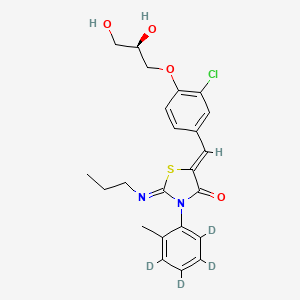
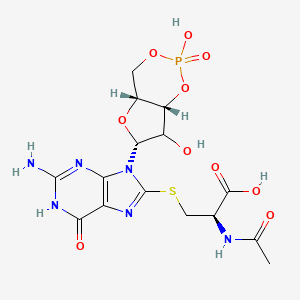
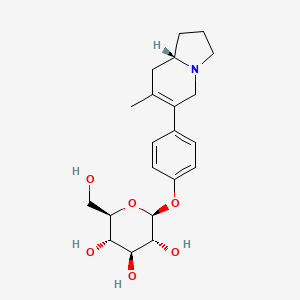
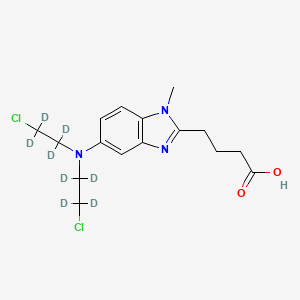
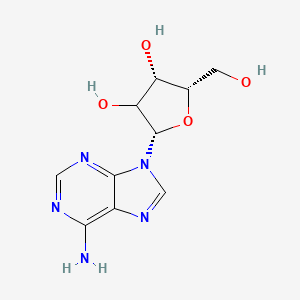
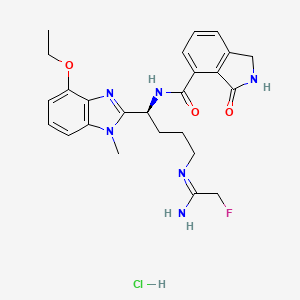
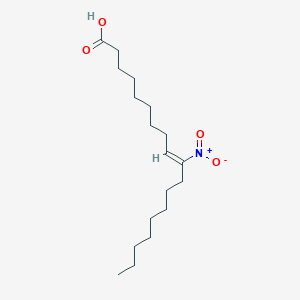
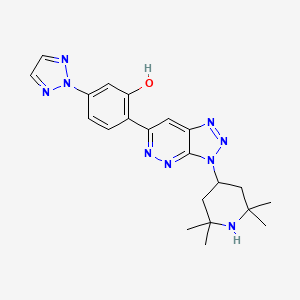
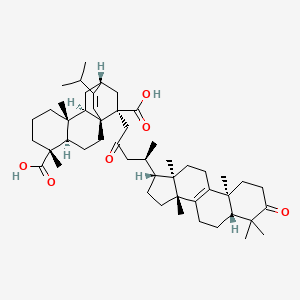
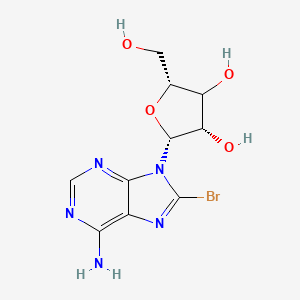
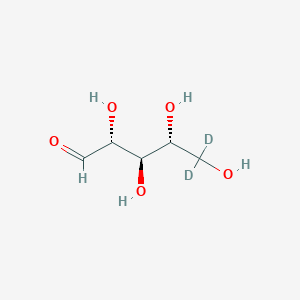

![1-[(2R)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139431.png)
